molecular formula C12H15NO3 B13328480 Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid

Cat. No.: B13328480
M. Wt: 221.25 g/mol
InChI Key: OKRAZSLQUWPPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a pyridin-2-yloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the cyclohexane ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyridin-2-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, sulfonates, and other leaving groups are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Rel-(1r,4r)-4-(pyridin-2-yloxy)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclohexane Carboxylic Acids: These compounds share the cyclohexane ring and carboxylic acid group but differ in other substituents.

    Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.

    Oxycyclohexane Compounds: These compounds have an oxygen atom linked to a cyclohexane ring.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-pyridin-2-yloxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H15NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-3,8-10H,4-7H2,(H,14,15)

InChI Key

OKRAZSLQUWPPMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)OC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.